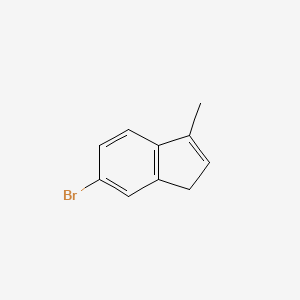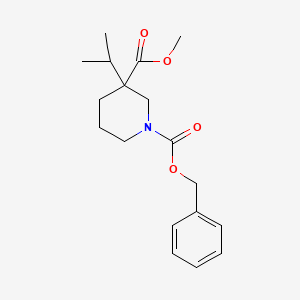
4-ブトキシ-N-((1-(3-シアノピラジン-2-イル)ピペリジン-4-イル)メチル)ベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butoxy-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached
科学的研究の応用
4-butoxy-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound can be used to study biological pathways and molecular interactions.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
作用機序
Target of Action
The primary target of this compound is Mycobacterium tuberculosis H37Ra , a strain of bacteria responsible for tuberculosis . The compound is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives designed to exhibit anti-tubercular activity .
Mode of Action
inhibition . This is suggested by the fact that the compound’s effectiveness is measured in terms of inhibitory concentrations (IC50 and IC90), which are common metrics used to quantify the effectiveness of a substance in inhibiting a specific biological function .
Biochemical Pathways
Given its anti-tubercular activity, it can be inferred that the compound likely interferes with essential biochemical pathways in mycobacterium tuberculosis, leading to inhibition of bacterial growth or survival .
Result of Action
The compound exhibits significant activity against Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . This suggests that the compound is effective in inhibiting the growth or survival of this bacterial strain at relatively low concentrations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzamide typically involves multi-step organic synthesis. The process often starts with the preparation of the benzamide core, followed by the introduction of the butoxy group and the piperidinylmethyl group. Common synthetic methods include:
Suzuki–Miyaura coupling: This method is widely used for forming carbon-carbon bonds and involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst.
Hydrogenation: This step may be used to reduce any double bonds or to introduce hydrogen atoms into the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-butoxy-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using hydrogen gas in the presence of a metal catalyst.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium or platinum catalysts.
Substituting agents: Halides, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
類似化合物との比較
Similar Compounds
N-(piperidine-4-yl)benzamide derivatives: These compounds share a similar core structure and have been studied for their anticancer properties.
Pyrazine-containing compounds: These compounds are known for their biological activity and are used in various therapeutic applications.
Uniqueness
4-butoxy-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.
特性
IUPAC Name |
4-butoxy-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-2-3-14-29-19-6-4-18(5-7-19)22(28)26-16-17-8-12-27(13-9-17)21-20(15-23)24-10-11-25-21/h4-7,10-11,17H,2-3,8-9,12-14,16H2,1H3,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGLJUZVOACOSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
amino}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2405606.png)


![2-{[1-(2,5-difluorobenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2405609.png)
![N-(4-acetamidophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2405610.png)
![3-butyl-1-(3-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2405611.png)


![2-[2-[2-(2-Bromoethoxy)ethoxy]ethoxy]isoindole-1,3-dione](/img/structure/B2405617.png)





